molecular formula C20H18ClN5 B3014202 1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 921582-22-1

1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3014202
CAS No.: 921582-22-1
M. Wt: 363.85
InChI Key: RCEKAZLYQBTLKC-UHFFFAOYSA-N
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Description

1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H18ClN5 and its molecular weight is 363.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesized tetraheterocyclic systems involving pyridopyrazolopyrimidine derivatives were studied for their potential applications, with a focus on structural properties as established by NMR and mass spectra (El-Essawy, 2010).

Biological Activities

  • Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated their significant anticancer activity, especially against human breast adenocarcinoma cell lines, highlighting their potential in medicinal chemistry (Abdellatif et al., 2014).
  • Novel pyrazolopyrimidines were synthesized and evaluated for their anti-inflammatory and cytotoxic properties, indicating potential therapeutic applications (Rahmouni et al., 2016).

Chemical Properties and Reactions

  • Nucleophilic substitution reactions were employed to synthesize functionally 4,6-disubstituted pyrazolo[3,4-d]pyrimidines, providing insights into their chemical behaviors and potential applications in pharmacology (Ogurtsov & Rakitin, 2021).

Exploration in Heterocyclic Chemistry

  • Studies on pyrazolo[3,4-d]pyrimidines focused on the facile preparation of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, contributing to advancements in heterocyclic chemistry and potential pharmaceutical applications (Miyashita et al., 1990).

Molecular Structure and Computational Analysis

  • Theoretical explorations of the molecular structure and IR frequencies of related pyrazolo[3,4-d]pyrimidine compounds provided insights into their electronic structure and vibrational properties, which are crucial for understanding their reactivity and interactions (Shukla et al., 2015).

Future Directions

Pyrimidine derivatives, including this compound, have shown promising results in the field of medicinal chemistry, particularly as anticancer agents . Future research could focus on further exploring the therapeutic potential of these compounds, their mechanism of action, and their safety profiles .

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5/c1-3-25(16-7-5-4-6-8-16)19-17-12-24-26(20(17)23-13-22-19)18-10-9-15(21)11-14(18)2/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEKAZLYQBTLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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